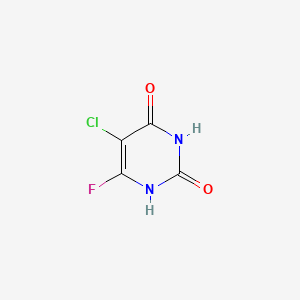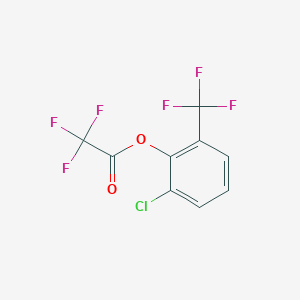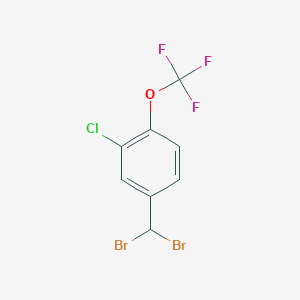
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole (TMSFTA) is an organosulfur compound used in organic synthesis. It is a versatile synthetic intermediate used in the preparation of a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a catalyst in a variety of reactions, such as the Wittig reaction and the Claisen rearrangement. TMSFTA is a valuable reagent in organic synthesis due to its low toxicity, low volatility, and easy availability.
Aplicaciones Científicas De Investigación
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1,3-dioxanes and 1,3-dioxolanes. Additionally, 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole has been used as a reagent in the synthesis of a variety of organosulfur compounds, such as thioesters and thiols.
Mecanismo De Acción
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole acts as a Lewis acid, which is able to form a complex with a Lewis base. This complex can then react with a variety of compounds, such as aldehydes and ketones, to form the desired product. The reaction is catalyzed by the presence of a strong base, such as a hydroxide ion.
Biochemical and Physiological Effects
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole has not been tested for its biochemical and physiological effects on humans or animals. Therefore, it is not known whether it is safe for use in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole in laboratory experiments is its low toxicity and low volatility. This makes it an ideal reagent for use in a variety of reactions. Additionally, it is readily available and relatively inexpensive, making it a cost-effective reagent. However, it can be difficult to handle due to its high reactivity and its tendency to form complexes with other compounds.
Direcciones Futuras
The potential future applications of 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole include its use as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as 1,3-dioxanes and 1,3-dioxolanes. Additionally, it could be used as a reagent in the synthesis of a variety of organosulfur compounds, such as thioesters and thiols. Finally, it could be used in the synthesis of a variety of organometallic compounds, such as palladium and platinum complexes.
Métodos De Síntesis
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole is prepared through a three-step synthesis process. The first step involves the reaction of trifluoromethanesulfinic acid with an alkali metal salt, such as sodium or potassium, to form a trifluoromethanesulfonate salt. The second step involves the reaction of the trifluoromethanesulfonate salt with trimethylsilyl chloride to form 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole. The final step involves the reaction of 5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole with an aldehyde to form the desired product.
Propiedades
IUPAC Name |
[2-methoxy-4-(trifluoromethylsulfanyl)phenoxy]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O2SSi/c1-15-10-7-8(17-11(12,13)14)5-6-9(10)16-18(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUZTANOLEJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethylthio)-2-(trimethylsilyloxy)anisole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



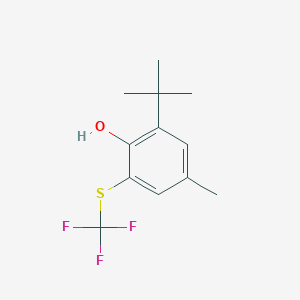



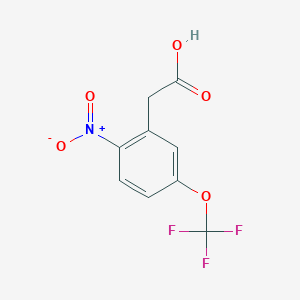
![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)

